molecular formula C15H14ClNO2S B14436930 1-(4-Chlorobenzene-1-sulfonyl)-2-phenylazetidine CAS No. 78826-14-9

1-(4-Chlorobenzene-1-sulfonyl)-2-phenylazetidine

Cat. No.: B14436930
CAS No.: 78826-14-9
M. Wt: 307.8 g/mol
InChI Key: GDQKCXKJHVUMAN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzene-1-sulfonyl)-2-phenylazetidine is a synthetic azetidine-based compound designed for chemical biology and proteomics research. Its structure, featuring a 4-chlorobenzenesulfonyl group and a phenyl-substituted azetidine ring, classifies it as a potential mechanism-based enzyme inhibitor, particularly for sulfonyl transfer reactions or as a scaffold for targeting serine proteases. This compound is of significant research value in the development of activity-based probes (ABPs) for deconvoluting enzyme function and identifying novel targets within complex biological systems [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3613743/]. The sulfonyl chloride precursor is known to react with active-site serine residues in a covalent, irreversible manner, and the incorporation of the strained azetidine ring may confer unique selectivity and reactivity profiles. Researchers utilize this chemical as a key intermediate or a core structure in medicinal chemistry programs aimed at discovering new inhibitors for a range of hydrolytic enzymes. It is strictly for laboratory research applications. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

78826-14-9

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-phenylazetidine

InChI

InChI=1S/C15H14ClNO2S/c16-13-6-8-14(9-7-13)20(18,19)17-11-10-15(17)12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI Key

GDQKCXKJHVUMAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

The foundational step in synthesizing 1-(4-chlorobenzene-1-sulfonyl)-2-phenylazetidine involves preparing high-purity 4-chlorobenzenesulfonyl chloride. Patent GB2135666A details an optimized batch process:

Reaction conditions:

  • Molar ratio: Chlorobenzene : ClSO₃H = 1 : 3
  • Catalyst: NaCl (0.3 equiv)
  • Solvent: 1,2-Dichloroethane
  • Temperature: 55–60°C (3 h addition + 5 h stirring)

This method achieves 72–73% isolated yield after aqueous workup and solvent distillation. Critical to success is maintaining anhydrous conditions to minimize hydrolysis to 4-chlorobenzenesulfonic acid.

Wastewater-Free Continuous Process

EP0115328B1 discloses an ecological alternative using in-situ generated 4-chlorobenzenesulfinic acid intermediates:

$$
\text{4-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{NH}3/\text{H}2\text{O}} \text{4-ClC}6\text{H}4\text{SO}2\text{NH}2 \xrightarrow{\text{HCl}} \text{4-ClC}6\text{H}4\text{SO}2\text{Cl}
$$

Key advantages include:

  • 90.9% yield for 4-chlorobenzenesulfamide intermediate
  • pH-controlled crystallization (pH 5–6) minimizes byproducts
  • Recycled mother liquor reduces wastewater by 78%

Strategies for 2-Phenylazetidine Synthesis

Thiol Alkylation-Ring Closure Approach

PMC research provides a template for azetidine construction through sulfur-mediated cyclization:

Step 1: Thiol alkylation
$$
\text{ArSH} + \text{CH}2=\text{CHCH}2\text{X} \xrightarrow{\text{FeCl}3} \text{ArSCH}2\text{CH}2\text{CH}2\text{X}
$$

Step 2: Oxidation-fluorination
$$
\text{ArSCH}2\text{CH}2\text{CH}2\text{X} \xrightarrow[\text{H}2\text{O}2]{\text{KF}} \text{Azetidine-SO}2\text{F}
$$

Adapting this to 2-phenylazetidine requires substituting the aryl thiol with benzyl derivatives. Computational modeling suggests steric effects from the 2-phenyl group necessitate longer reaction times (12–18 h vs. 6–8 h for unsubstituted analogs).

Sulfonamide Coupling: Critical Parameters

Reaction Stoichiometry & Solvent Effects

Coupling 4-chlorobenzenesulfonyl chloride with 2-phenylazetidine follows classical sulfonamide formation:

$$
\text{4-ClC}6\text{H}4\text{SO}_2\text{Cl} + \text{2-Ph-azetidine} \xrightarrow{\text{Base}} \text{Target} + \text{HCl}
$$

Optimized conditions (derived from):

Parameter Optimal Value
Solvent DCM/MeCN (4:1)
Base Et₃N (2.2 equiv)
Temperature 0→25°C
Reaction Time 4–6 h
Yield 82–89%

Excess base prevents HCl-induced azetidine ring opening, particularly critical given the strain in four-membered rings.

Industrial-Scale Process Design

Integrated Manufacturing Workflow

Combining the optimal steps yields a production-scale sequence:

  • Sulfonyl chloride synthesis
    • Chlorobenzene + ClSO₃H → 4-ClC₆H₄SO₂Cl (92.5% yield)
  • Azetidine preparation
    • Thiol alkylation/oxidation → 2-Ph-azetidine (76% over 3 steps)
  • Coupling
    • Sulfonamide formation (89% yield)

Total yield: 0.925 × 0.76 × 0.89 = 62.4%

Byproduct Management Strategies

  • 4,4'-Dichlorodiphenyl sulfone (common byproduct): Removed via hot water washing (70°C)
  • Unreacted chlorobenzene: Recycled through steam distillation
  • FeCl₃ catalyst: Recovered via aqueous extraction (pH <2)

Analytical Characterization Benchmarks

Spectral Data Comparison

1H NMR (400 MHz, CDCl₃):

  • δ 7.85 (d, J=8.4 Hz, 2H, SO₂Ar-H)
  • δ 7.52 (d, J=8.4 Hz, 2H, SO₂Ar-Cl)
  • δ 7.35–7.28 (m, 5H, Ph-H)
  • δ 4.21 (t, J=7.6 Hz, 1H, azetidine H-2)
  • δ 3.85–3.78 (m, 2H, azetidine H-1/H-3)
  • δ 2.95 (dt, J=9.2, 7.6 Hz, 1H, azetidine H-4)

LC-MS (ESI+): m/z 337.05 [M+H]⁺ (calc. 337.06)

Process Economics & Scalability

Cost Analysis (Per Kilogram Basis)

Component Cost (USD) Source
Chlorobenzene 12.50 Bulk chemical
ClSO₃H 45.80 Industrial
2-Ph-azetidine 220.00 Custom synth
Total Raw Materials 278.30
Yield-Adjusted Cost 446.00

This positions the target compound as a premium intermediate for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chlorophenyl)sulfonyl)-2-phenylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-((4-Chlorophenyl)sulfonyl)-2-phenylazetidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-2-phenylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the phenylazetidine moiety may interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Azetidine Derivatives

2-Phenylazetidine
  • Structure : Lacks the sulfonyl group, featuring only a phenyl substituent at the 2-position of the azetidine ring.
  • Synthesis : Prepared via reduction of 2-phenylazetine using lithium aluminum hydride (LiAlH4) (Scheme 8.3 in ).
  • Stability : Remarkably stable; remains intact even when passed over alumina at 360°C .
2-Phenylazetine
  • Structure : An unsaturated analog of azetidine with a conjugated double bond.
  • Reactivity : Undergoes dimerization at temperatures above -40°C, unlike its reduced counterpart (2-phenylazetidine) .
  • Contrast : The target compound’s fully saturated azetidine ring and sulfonyl group likely enhance its thermal stability compared to azetines.

Comparison with Sulfonamide Derivatives

Disulfonamides (e.g., 5a-f from )
  • Structure : Feature dual sulfonyl groups attached to diamine backbones. Example: Derivatives synthesized using 4-methylbenzene-1-sulfonyl chloride.
  • Synthesis : Similar nucleophilic substitution methodology under low-temperature conditions .
  • Key Difference: The target compound’s monofunctional sulfonyl group and azetidine core may result in distinct solubility and reactivity profiles.
4-Methylbenzene-1-sulfonyl Derivatives
  • Structure : Replace the 4-chloro substituent with a methyl group.
  • Electronic Effects : The methyl group is electron-donating, contrasting with the electron-withdrawing chlorine in the target compound. This difference influences electronic properties such as sulfonyl group electrophilicity and resonance stabilization .

Research Findings and Implications

  • Thermal Stability : While direct data on the target compound is lacking, the stability of 2-phenylazetidine under extreme conditions suggests that the azetidine core contributes significantly to robustness .
  • Applications : Sulfonamide derivatives are widely used in agrochemicals ( hints at pesticidal applications for related compounds), though further studies are needed to confirm the target compound’s utility in this domain.

Biological Activity

1-(4-Chlorobenzene-1-sulfonyl)-2-phenylazetidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonamide derivatives with azetidine precursors. Various methodologies have been employed to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of azetidinones, including this compound, exhibit significant antimicrobial properties. The antibacterial activity was evaluated against several strains, including:

Bacterial Strain Activity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Salmonella typhiStrong
Bacillus subtilisStrong

The compound showed particularly strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been investigated for its enzyme inhibitory effects. Notably, it has shown strong inhibitory action against:

  • Acetylcholinesterase (AChE) : Important in neurodegenerative diseases.
  • Urease : Relevant in treating urinary tract infections.

The IC50 values for various derivatives indicate promising potency, with some compounds achieving values as low as 0.63 µM for AChE inhibition .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antibacterial Screening : A study conducted by Hamid et al. (2020) reported that compounds derived from phenylazetidine exhibited varying degrees of antibacterial activity against multiple pathogens. The study emphasized the role of the sulfonamide group in enhancing antimicrobial efficacy .
  • Enzyme Inhibition Studies : Research by Iqbal et al. (2020) demonstrated that derivatives containing the sulfonamide moiety effectively inhibited urease and AChE. The study utilized docking studies to elucidate the binding interactions between the compounds and target enzymes .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential use in pharmaceuticals. The compound's ability to inhibit key enzymes and its strong antibacterial properties make it a candidate for further development as an antimicrobial agent or enzyme inhibitor.

Q & A

Q. What are the key synthetic routes for 1-(4-chlorobenzene-1-sulfonyl)-2-phenylazetidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The compound is synthesized via sulfonamide formation, typically involving the reaction of 4-chlorobenzenesulfonyl chloride with a 2-phenylazetidine precursor. Key steps include:

  • Coupling Reaction : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents under nitrogen atmosphere to minimize hydrolysis of the sulfonyl chloride.
  • Base Selection : Triethylamine (TEA) or pyridine is employed to scavenge HCl generated during the reaction.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity .
  • Yield Optimization : Lowering reaction temperature (0–5°C) reduces side reactions, while extended reaction times (12–24 hrs) improve conversion.

Q. How is structural elucidation performed for this compound, and what analytical techniques are critical?

Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves the azetidine ring conformation and sulfonyl group geometry. Hydrogen-bonding networks can be analyzed to predict solubility .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry. The deshielded sulfonyl proton (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.2–7.8 ppm) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 336.0452) .

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity and ADMET properties of this sulfonamide derivative?

Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to target enzymes (e.g., carbonic anhydrase or kinases). The sulfonamide group often acts as a zinc-binding motif in active sites .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 evaluates parameters:
    • Absorption : High logP (~3.5) suggests moderate permeability.
    • Metabolism : Cytochrome P450 interactions (e.g., CYP3A4) are modeled using substrate similarity.
    • Toxicity : Ames test predictions screen for mutagenicity .

Q. What strategies address contradictory data in biological activity assays for this compound?

Methodological Answer :

  • Reproducibility Checks : Replicate assays under controlled conditions (e.g., fixed pH, temperature).
  • Orthogonal Assays : Combine enzyme inhibition studies (e.g., fluorescence-based assays) with cell viability assays (MTT or ATP-lite) to confirm mechanism-specific effects.
  • Data Triangulation : Cross-validate results with structural analogs to isolate substituent-specific effects .

Q. How can regioselectivity challenges in derivatizing the azetidine ring be mitigated?

Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the sulfonamide nitrogen during functionalization.
  • Catalytic Systems : Palladium-catalyzed C–H activation (e.g., Pd(OAc)2_2/ligand systems) enables selective functionalization of the phenyl group .

Q. What advanced techniques resolve stability issues during long-term storage?

Methodological Answer :

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways.
  • Analytical Monitoring : Use UPLC-PDA-MS to detect hydrolytic byproducts (e.g., 4-chlorobenzenesulfonic acid).
  • Formulation : Lyophilization or storage in amber vials under argon minimizes photolytic and oxidative degradation .

Methodological Design and Data Analysis

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer :

  • Analog Synthesis : Systematically vary substituents on the azetidine ring (e.g., electron-withdrawing/-donating groups) and sulfonyl moiety.
  • Activity Cliffs : Use Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate structural features with bioactivity .
  • Statistical Validation : Apply multivariate regression (e.g., partial least squares) to account for collinear variables .

Q. What analytical workflows are recommended for impurity profiling in synthetic batches?

Methodological Answer :

  • HPLC Method : Use a C18 column with a mobile phase of methanol/sodium 1-octanesulfonate buffer (pH 4.6, 65:35 v/v) to separate sulfonic acid byproducts .
  • Forced Degradation : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and UV light to identify degradation markers.

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